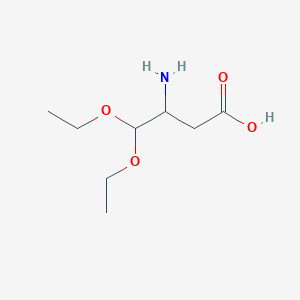
3-Amino-4,4-diethoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4-diethoxybutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a butanoic acid backbone with two ethoxy groups (-OCH2CH3) at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-diethoxybutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of diethyl malonate with ethyl bromoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-diethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The carboxyl group can be reduced to an alcohol (-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-nitro-4,4-diethoxybutanoic acid.
Reduction: Formation of 3-amino-4,4-diethoxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4,4-diethoxybutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-diethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The carboxyl group can form ionic bonds with positively charged sites on proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4-dimethylbutanoic acid: Similar structure but with methyl groups instead of ethoxy groups.
3-Amino-4,4-dihydroxybutanoic acid: Similar structure but with hydroxyl groups instead of ethoxy groups.
3-Amino-4,4-dimethoxybutanoic acid: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
3-Amino-4,4-diethoxybutanoic acid is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
3-amino-4,4-diethoxybutanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-3-12-8(13-4-2)6(9)5-7(10)11/h6,8H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
JJOLXXYGXWSAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CC(=O)O)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















